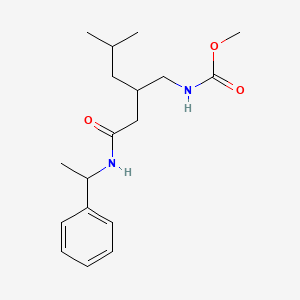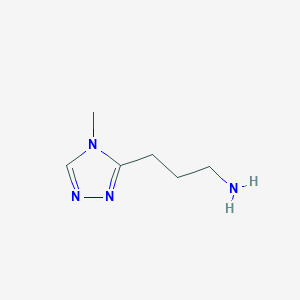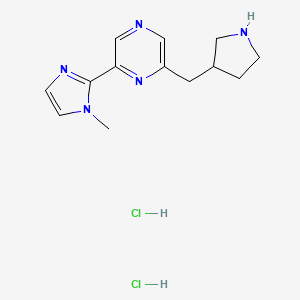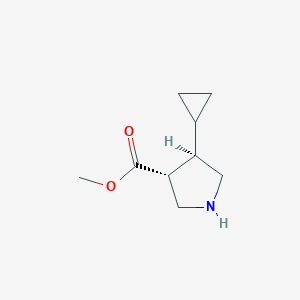
Pregabalin Impurity 12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pregabalin Impurity 12 is a chemical compound related to Pregabalin, an anticonvulsant and anxiolytic medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. This compound is one of the by-products or degradation products formed during the synthesis or storage of Pregabalin. Understanding and characterizing such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Pregabalin Impurity 12 involves several steps. One method includes adding S-pregabalin into an acidic system at a temperature of 60-80°C and stirring for the reaction to occur. After the reaction is complete, the solvent is depressurized and concentrated until no liquid flows out. An extracting agent is then added, followed by a weak alkali solution for cleaning. The organic layer is concentrated, cooled to 0-10°C, and an alkane solvent is added dropwise until a solid precipitates. This solid is then filtered to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound are designed to be cost-effective and efficient. Techniques such as preparative high-performance liquid chromatography (HPLC), flash chromatography, and simulated moving bed (SMB) chromatography are used to isolate and purify the impurity. These methods ensure high purity and yield of the impurity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Pregabalin Impurity 12 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or alkylation reactions can be carried out using reagents like halogens or alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pregabalin Impurity 12 has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to identify and quantify impurities in Pregabalin formulations.
Biology: Studies on this compound help understand its biological activity and potential effects on living organisms.
Medicine: Research on this impurity aids in assessing the safety and efficacy of Pregabalin as a pharmaceutical product.
Mechanism of Action
The mechanism of action of Pregabalin Impurity 12 is not well-documented. it is likely to interact with similar molecular targets as Pregabalin. Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P . This action helps decrease neuronal excitability and alleviate symptoms of neuropathic pain and anxiety.
Comparison with Similar Compounds
Pregabalin: The parent compound, used to treat neuropathic pain, epilepsy, and anxiety.
Gabapentin: Another anticonvulsant with a similar mechanism of action but different chemical structure.
Pregabalin Impurity A, B, C, D: Other impurities formed during the synthesis of Pregabalin, each with unique chemical properties and potential effects
Uniqueness: Pregabalin Impurity 12 is unique due to its specific formation pathway and chemical structure. Its presence and concentration in Pregabalin formulations must be carefully monitored to ensure the drug’s safety and efficacy.
Properties
Molecular Formula |
C18H28N2O3 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl N-[4-methyl-2-[2-oxo-2-(1-phenylethylamino)ethyl]pentyl]carbamate |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)10-15(12-19-18(22)23-4)11-17(21)20-14(3)16-8-6-5-7-9-16/h5-9,13-15H,10-12H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
IFWKLUPDGNLYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)NC(C)C1=CC=CC=C1)CNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)
![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)






![6,6-Dimethyl-1-oxaspiro[2.5]octane](/img/structure/B12314704.png)
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)
